3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields This compound features an imidazole ring substituted with a hydroxyl group, a methyl group, and a trifluoromethyl group, making it a unique and versatile molecule
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . Therefore, it is expected that many novel applications of imidazole will be discovered in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid can be achieved through several methods:
Amide and Formaldehyde Condensation Reaction: This method involves the condensation of formic acid and ethyl ester to form an anhydride, which then undergoes condensation with an amine to yield the target compound.
Acid-Catalyzed Hydrogenation Reaction: In this approach, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is hydrogenated in the presence of an acid catalyst to produce the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Esterification: Conversion of the carboxylic acid to its ester form.
Hydrolysis: Hydrolysis of the ester to regenerate the carboxylic acid group.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid.
Reduction: Formation of 3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Shares the trifluoromethyl and carboxylic acid groups but has a thiazole ring instead of an imidazole ring.
3-Hydroxy-2-methyl-4-(trifluoromethyl)pyridine-5-carboxylic acid: Similar structure with a pyridine ring instead of an imidazole ring.
Uniqueness
3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-10-4(6(7,8)9)3(5(12)13)11(2)14/h14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWIXWIORWVSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.